N-Boc sphingosine

Übersicht

Beschreibung

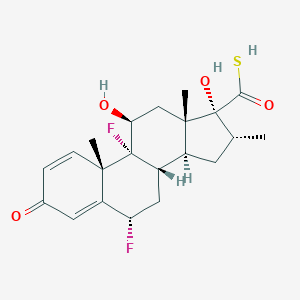

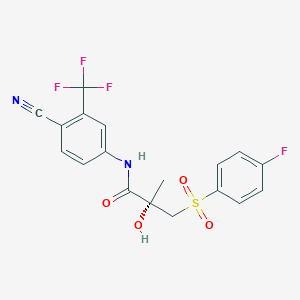

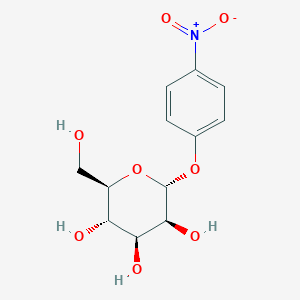

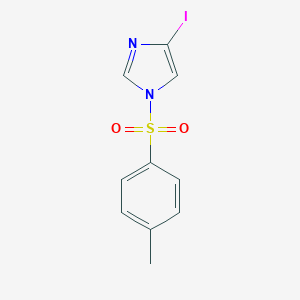

N-Boc-erythro-sphingosine is a compound used in neurology research . It is a type of acylcarnitine and is composed of t-butyl ester protected N-acetylsphingosine with a fatty acid tail . The hydroxy group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

The synthesis of long-chain bases (LCBs), which N-Boc sphingosine is a derivative of, involves a condensation reaction of L-serine and palmitoyl-CoA catalyzed by serine palmitoyl transferase (SPT) giving rise to C-18 3-ketosphinganine . This intermediate is then reduced to sphinganine (also termed “dihydrosphingosine”) followed by N-acylation and desaturation at the 4 position to form ceramides .

Molecular Structure Analysis

Sphingosine, the base of N-Boc sphingosine, is a distinctive long-chain amino alcohol . It comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . Typically consisting of 18 carbon atoms, the presence of the amino group renders sphingosine amphiphilic, enabling its interaction with both hydrophilic and hydrophobic regions of the cell membrane .

Chemical Reactions Analysis

The key step for the synthesis of LCBs is the condensation reaction of L-serine and palmitoyl-CoA catalyzed by serine palmitoyl transferase (SPT) giving rise to C-18 3-ketosphinganine . This intermediate is then reduced to sphinganine (also termed “dihydrosphingosine”) followed by N-acylation and desaturation at the 4 position to form ceramides .

Physical And Chemical Properties Analysis

N-Boc-erythro-sphingosine has a molecular formula of C23 H45 N O4 and a molecular weight of 399.61 .

Wissenschaftliche Forschungsanwendungen

Sphingolipid Metabolism

N-Boc sphingosine plays a crucial role in the study of sphingolipid metabolism . It is used as a starting material in the synthesis of glycosylsphingosines . The synthesis of carbon-13-labeled glucosylsphingosine was described using N-Boc-protected sphingosine .

Glycosylation Research

N-Boc sphingosine is used in glycosylation research . It was found that the use of stoichiometric BF3.OEt2 as the Lewis acid to activate donors in the presence of N-Boc-sphingosine did not yield the desired, fully protected sphingosine .

Synthesis of Deuterated Sphingomyelins

N-Boc sphingosine is used in the synthesis of deuterated sphingomyelins . These are prepared by a new expedient, flexible, robust, scalable, and high-yielding synthetic scheme starting from 2-azido-3-O-benzoylsphingosine as the key intermediate .

Therapeutic Targets

Sphingolipids, including N-Boc sphingosine, have been identified as potent signaling and messenger molecules . They are now being exploited as therapeutic targets for several pathologies .

Cell Proliferation and Migration

Sphingolipids, including N-Boc sphingosine, are important residents of the plasma membrane of almost all vertebrate cells and contribute to a number of different cellular functions . Specifically, processes such as cell–cell interaction, cell adhesion, cell proliferation and migration, and cell death are in part regulated by sphingolipids .

Central Nervous System Development

Sphingolipids, including N-Boc sphingosine, play an integral role in small- and large-scale body functions, including participation in membrane domains and signaling; cell proliferation, death, migration, and invasiveness; inflammation; and central nervous system development .

Wirkmechanismus

Target of Action

N-Boc sphingosine primarily targets the Sphingosine-1-Phosphate (S1P) receptors . These receptors are involved in numerous cellular processes such as cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions .

Mode of Action

N-Boc sphingosine interacts with its targets by modulating the interaction between S1P and S1P1 receptors . This interaction regulates lymphocyte egress from the spleen and lymph nodes into the systemic circulation, thereby reducing inflammation in conditions like Inflammatory Bowel Disease (IBD) .

Biochemical Pathways

N-Boc sphingosine affects the sphingolipid metabolism pathway . Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals . The synthesis, degradation, and interconversion of sphingolipids are regulated by a complex network of enzymes in sphingolipid metabolism . Ceramide and S1P function as sphingolipid rheostats exhibiting antithetic properties in regulating various molecular mechanisms, including the mediation of the autophagy pathway .

Pharmacokinetics

The n-boc protection of amines is known to be a simple and efficient procedure, achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that N-Boc sphingosine might have good bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of N-Boc sphingosine’s action involve the regulation of numerous cellular processes. For instance, it plays a role in cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions . It also has implications in autophagy, a meticulously controlled mechanism in which cells repurpose their elements to maintain cellular balance .

Action Environment

The action, efficacy, and stability of N-Boc sphingosine can be influenced by various environmental factors. For instance, the N-Boc protection of amines under ultrasound irradiation is described as a green and simple approach . .

Zukünftige Richtungen

Sphingolipids, including N-Boc sphingosine, play major roles in human and animal physiology and disease . Various pathological conditions such as diabetes or neuropathy have been associated with changes in the sphingolipidome and an increased biosynthesis of structurally altered non-canonical sphingolipid derivatives . These unusual or non-canonical sphingolipids hold great promise as potential diagnostic markers . Therefore, the development of efficient and facile syntheses of standard compounds is a key endeavor .

Eigenschaften

IUPAC Name |

tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDVBSIURBUGW-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449429 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc sphingosine | |

CAS RN |

116467-63-1 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

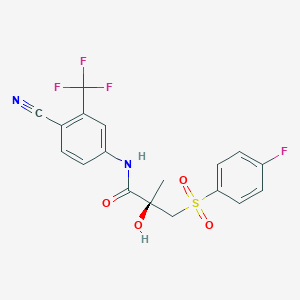

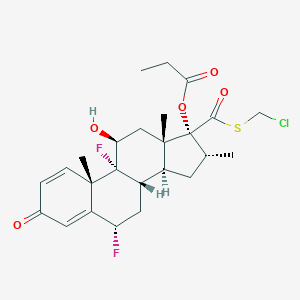

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)